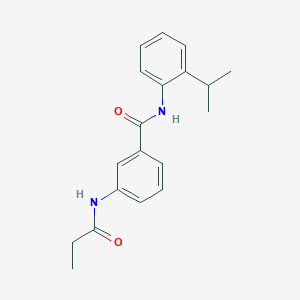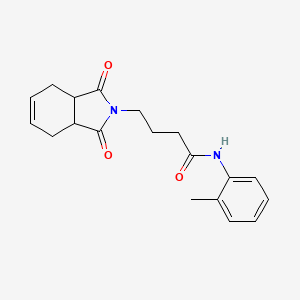
N-(2-isopropylphenyl)-3-(propionylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-3-(propionylamino)benzamide, also known as IPPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. IPPB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-3-(propionylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have a positive effect on the immune system, improving the body's ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-isopropylphenyl)-3-(propionylamino)benzamide for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research settings.
Future Directions
There are a number of potential future directions for research on N-(2-isopropylphenyl)-3-(propionylamino)benzamide. One area of interest is in the development of new cancer therapies, as this compound has shown promising results in inhibiting the growth of cancer cells. Another area of interest is in the treatment of inflammatory diseases, as this compound has been shown to have anti-inflammatory properties. Additionally, there may be potential applications for this compound in the treatment of neurological disorders, as it has been shown to have a positive effect on the immune system. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new therapies based on this compound.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-3-(propionylamino)benzamide involves the reaction of 2-isopropylaniline with propionyl chloride, followed by the reaction of the resulting product with 3-aminobenzoic acid. This method has been described in detail in a number of scientific publications and has been shown to produce high yields of pure this compound.
Scientific Research Applications
N-(2-isopropylphenyl)-3-(propionylamino)benzamide has been the subject of significant scientific research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-(propanoylamino)-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)20-15-9-7-8-14(12-15)19(23)21-17-11-6-5-10-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEUNAYUGKEXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)
![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)

![3-[3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5328811.png)
![3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5328819.png)
![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)